MFCD02730438
Beschreibung
However, based on the structural and functional patterns observed in analogous compounds (e.g., boronic acids, heterocyclic derivatives), it is inferred to belong to a class of organoboron or aromatic compounds with applications in pharmaceuticals, catalysis, or materials science. Such compounds are often characterized by their molecular stability, reactivity in cross-coupling reactions, and bioactivity .
Eigenschaften
Molekularformel |
C19H19N3O2 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
ethyl 8-methyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-19(23)16-12-22-17-13(2)6-4-8-15(17)18(16)21-11-14-7-5-9-20-10-14/h4-10,12H,3,11H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
VWVFLPFLAWAVQV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=CC=CC2=C1NCC3=CN=CC=C3)C |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02730438 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyridinylmethylamino Group: This step involves the nucleophilic substitution reaction where the quinoline derivative is reacted with a pyridinylmethylamine under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalysts) are crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD02730438 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the pyridinylmethylamino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced with other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
MFCD02730438 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of MFCD02730438 involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This interaction can result in the disruption of cellular processes, ultimately leading to cell death or inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
The following analysis compares MFCD02730438 with two structurally and functionally related compounds from the evidence: CAS 1022150-11-3 (MDL: MFCD28167899) and CAS 1046861-20-4 (MDL: MFCD13195646). These were selected based on shared features such as boronic acid functionality, molecular complexity, and synthetic utility.
Structural and Molecular Properties
Key Differences :
- CAS 1022150-11-3 is a larger, nitrogen-rich heterocyclic compound, likely optimized for medicinal chemistry (e.g., kinase inhibition) due to its amide and aromatic systems .
- CAS 1046861-20-4 is a smaller boronic acid derivative with bromine and chlorine substituents, suggesting utility in Suzuki-Miyaura cross-coupling reactions .
Critical Insight :
- CAS 1022150-11-3 employs straightforward recrystallization for purification, whereas CAS 1046861-20-4 requires chromatographic separation, highlighting scalability challenges .
Pharmacological and Physicochemical Profiles
Functional Contrast :
- CAS 1022150-11-3 ’s nitrogen-rich structure may enhance binding to biological targets but poses solubility challenges.
- CAS 1046861-20-4 ’s boronic acid group facilitates synthetic versatility but limits bioavailability due to poor membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
